2-(4-Benzylpiperidino)acetonitrile
Overview
Description
2-(4-Benzylpiperidino)acetonitrile is a chemical compound with the molecular formula C14H18N2 and a molecular weight of 214.31 g/mol . It is primarily used in proteomics research and other scientific studies . The compound features a piperidine ring substituted with a benzyl group and an acetonitrile group, making it a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
It is suggested that it may have some interaction with iron-regulated srna controlling the synthesis of iron-containing proteins in staphylococcus aureus .
Mode of Action
It is suggested that it may act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Biochemical Pathways
It is suggested that it may affect the pathways related to iron metabolism and iron-dependent pathways .
Biochemical Analysis
Biochemical Properties
2-(4-Benzylpiperidino)acetonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with lipid membranes, enhancing their fluctuation and destabilization . These interactions are crucial for understanding the stability and dynamic behavior of biological membranes, which are essential for processes such as membrane trafficking and autophagy .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce destabilization in lipid bilayers, which can impact membrane integrity and cellular communication . Additionally, the compound’s interaction with lipid membranes can lead to changes in cell division rates and other cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been shown to enhance the fluctuation of lipid membranes, which is a critical factor in the stability and dynamic nature of biological membranes . These interactions may involve hydrogen bonding and hydrophobic interactions, which contribute to the compound’s ability to destabilize lipid bilayers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. The stability of this compound in various experimental conditions is crucial for its application in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may not produce significant biochemical changes . Understanding the threshold effects and optimal dosages is essential for its safe and effective use in research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . The compound’s role in these pathways can affect the overall metabolic balance within cells, highlighting its importance in biochemical studies .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are critical for its biological activity .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its role in cellular processes . Understanding these localization mechanisms is essential for elucidating the compound’s biochemical properties .
Preparation Methods
The synthesis of 2-(4-Benzylpiperidino)acetonitrile typically involves the reaction of 4-benzylpiperidine with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(4-Benzylpiperidino)acetonitrile undergoes various chemical reactions, including:
Scientific Research Applications
2-(4-Benzylpiperidino)acetonitrile is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Proteomics Research: The compound is used as a reagent in the study of protein structures and functions.
Pharmaceutical Research: It serves as an intermediate in the synthesis of various pharmaceutical compounds, aiding in drug discovery and development.
Organic Synthesis: The compound is utilized as a building block in the synthesis of complex organic molecules.
Comparison with Similar Compounds
2-(4-Benzylpiperidino)acetonitrile can be compared with other piperidine derivatives, such as:
4-Benzylpiperidine: Lacks the acetonitrile group, making it less versatile in synthetic applications.
2-(4-Methylpiperidino)acetonitrile: Features a methyl group instead of a benzyl group, resulting in different chemical properties and reactivity.
The unique combination of the benzyl and acetonitrile groups in this compound makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c15-8-11-16-9-6-14(7-10-16)12-13-4-2-1-3-5-13/h1-5,14H,6-7,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAVSWMWBQLOQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443413 | |
Record name | (4-Benzylpiperidin-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25842-31-3 | |
Record name | (4-Benzylpiperidin-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.